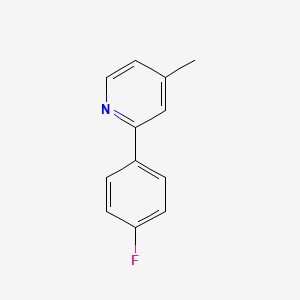

2-(4-Fluorophenyl)-4-methylpyridine

Description

Overview of Pyridine (B92270) and Fluorophenyl Scaffolds in Modern Organic Chemistry

The pyridine ring is a fundamental six-membered aromatic heterocycle containing one nitrogen atom. It is an isostere of benzene (B151609) and serves as a core structural motif in a vast number of compounds. rsc.org The nitrogen atom imparts unique properties to the ring, including basicity, a dipole moment, and an altered reactivity profile compared to benzene, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov Pyridine scaffolds are found in numerous natural products, including alkaloids and vitamins, and are integral to over 7,000 commercially significant drug molecules. rsc.orgresearchgate.net

The fluorophenyl scaffold, a benzene ring substituted with one or more fluorine atoms, is another critical component in modern chemical design. The introduction of fluorine, the most electronegative element, into an aromatic ring can profoundly alter a molecule's physical, chemical, and biological properties. numberanalytics.com These alterations can include increased metabolic stability, enhanced lipophilicity, and modified electronic characteristics, which are highly desirable in fields such as medicinal chemistry and materials science. numberanalytics.combenthamscience.com

Significance of Functionalized Pyridines and Fluorinated Aromatics in Chemical Research

The strategic functionalization of pyridine rings allows for the fine-tuning of molecular properties. Substituted pyridines are not only prevalent in pharmaceuticals and agrochemicals but also serve as essential ligands in transition-metal catalysis and as building blocks for functional materials. rsc.orglifechemicals.com The ability to introduce various substituents at specific positions on the pyridine ring is a cornerstone of modern synthetic chemistry, enabling the creation of molecules with tailored functions. nih.gov

Similarly, fluorinated aromatics are of immense significance. In drug design, the incorporation of a fluorophenyl group can improve a drug's binding affinity to its target and enhance its pharmacokinetic profile. nih.govmdpi.com In materials science, fluorination can lead to materials with unique electronic and optical properties, as well as increased thermal stability and chemical resistance, making them suitable for applications in electronics and aerospace. acs.orgrsc.orgmdpi.com

Historical Development of Related Chemical Entities and Methodologies

The synthesis of arylpyridines, the class of compounds to which 2-(4-Fluorophenyl)-4-methylpyridine belongs, has been a long-standing area of research. Early methods often required harsh reaction conditions and offered limited control over regioselectivity. A significant breakthrough in this area was the development of transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki and Norio Miyaura in 1979, has become a particularly powerful and versatile method for forming carbon-carbon bonds. libretexts.orgwikipedia.org This reaction, which typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is highly tolerant of various functional groups and has been widely applied to the synthesis of biaryl compounds, including arylpyridines. libretexts.orgnih.gov The development of increasingly sophisticated catalysts and ligands has further expanded the scope and efficiency of this methodology for creating complex pyridine derivatives. researchgate.net

Current Research Landscape and Challenges Pertaining to Arylpyridine Derivatives

Current research on arylpyridine derivatives is focused on several key areas. There is a continuous drive to develop more efficient, selective, and sustainable synthetic methods. nih.gov The direct C-H functionalization of pyridines is a particularly active area of investigation, as it offers a more atom-economical approach to creating functionalized pyridines by avoiding the pre-functionalization of starting materials. rsc.orgrsc.orgacs.org

Despite significant progress, challenges remain. The selective functionalization of the pyridine ring, especially at the C3 and C5 positions, can be difficult to achieve due to the intrinsic electronic properties of the ring. researchgate.netacs.org The synthesis of multiply substituted pyridines with precise regiochemical control is another ongoing challenge that researchers are actively addressing through the development of novel catalytic systems and synthetic strategies. nih.govbohrium.com

Rationale for In-Depth Academic Investigation of this compound

The rationale for a detailed academic investigation of this compound stems from the potential for synergistic effects arising from the combination of its constituent scaffolds. The 4-methylpyridine (B42270) moiety provides a basic nitrogen center and a specific substitution pattern that can influence its steric and electronic properties. The 4-fluorophenyl group introduces the well-documented benefits of fluorination, such as enhanced metabolic stability and altered electronic character.

The specific combination of these two moieties in a single molecule creates a unique chemical entity with potential applications in medicinal chemistry, agrochemistry, and materials science. A thorough investigation of its synthesis, properties, and potential reactivity is therefore warranted to explore its utility as a novel building block or as a candidate for further functionalization and development.

Physicochemical Data of this compound and Related Isomers

The following table presents computed physicochemical data for this compound and its structural isomer, 2-(2-Fluorophenyl)-4-methylpyridine. This data is sourced from computational chemistry databases and provides a theoretical basis for understanding their properties.

| Property | This compound | 2-(2-Fluorophenyl)-4-methylpyridine |

| Molecular Formula | C₁₂H₁₀FN | C₁₂H₁₀FN |

| Molecular Weight | 187.21 g/mol | 187.21 g/mol |

| IUPAC Name | This compound | 2-(2-fluorophenyl)-4-methylpyridine |

| CAS Number | Not available | 886444-12-8 |

| Computed XLogP3-AA | 3.1 | 3.1 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

| Rotatable Bond Count | 1 | 1 |

| Exact Mass | 187.079727485 Da | 187.079727485 Da |

| Topological Polar Surface Area | 12.9 Ų | 12.9 Ų |

| Heavy Atom Count | 14 | 14 |

| SMILES | Cc1cc(nc(c1)c2ccc(F)cc2) | Cc1cc(nc(c1)c2ccccc2F) |

| InChI | InChI=1S/C12H10FN/c1-9-6-7-14-12(8-9)10-2-4-11(13)5-3-10/h2-8H,1H3 | InChI=1S/C12H10FN/c1-9-6-7-14-12(8-9)10-4-2-3-5-11(10)13/h2-8H,1H3 |

| Data for 2-(2-Fluorophenyl)-4-methylpyridine sourced from PubChem. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c1-9-6-7-14-12(8-9)10-2-4-11(13)5-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUBZXLVNZUZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470381 | |

| Record name | 2-(4-Fluorophenyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222551-24-8 | |

| Record name | 2-(4-Fluorophenyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Fluorophenyl 4 Methylpyridine and Its Analogs

Direct Synthetic Approaches to the Pyridine (B92270) Core with Fluorophenyl Substitution

These methods focus on constructing the central pyridine ring with the required substituents already incorporated or positioned for immediate installation.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, representing a primary strategy for synthesizing 2-arylpyridines. wikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling reaction joins an organoboron compound with an organic halide. For the synthesis of 2-(4-Fluorophenyl)-4-methylpyridine, this typically involves the reaction of a halopyridine, such as 2-bromo-4-methylpyridine, with 4-fluorophenylboronic acid. The reaction is catalyzed by a palladium complex and requires a base. nih.govclaremont.edu This method is valued for its tolerance of a wide range of functional groups and generally good yields. claremont.eduacs.org However, challenges can arise, such as undesired ipso substitution of the fluorine atom on the boronic acid under strongly basic conditions. researchgate.net The inclusion of additives like silver oxide (Ag₂O) can help accelerate the desired coupling over this side reaction. researchgate.net

The Negishi coupling provides an alternative, reacting an organozinc compound with an organic halide, also catalyzed by a palladium or nickel complex. wikipedia.orgsynarchive.com This approach could involve coupling a 2-pyridylzinc reagent (prepared from 2-halo-4-methylpyridine) with a 4-fluorophenyl halide. researchgate.net The Negishi reaction is known for its high yields and mild reaction conditions. organic-chemistry.orgorgsyn.org Organozinc reagents can be generated in situ from aryl halides, adding to the method's efficiency. organic-chemistry.org

Table 1: Comparison of Cross-Coupling Reactions for 2-Arylpyridine Synthesis

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (e.g., boronic acid) | Organozinc |

| Coupling Partner | Organic Halide (e.g., 2-bromo-4-methylpyridine) | Organic Halide (e.g., 4-fluorophenyl iodide) |

| Catalyst | Palladium complex (e.g., Pd(dppf)Cl₂) nih.gov | Palladium or Nickel complex (e.g., Pd(PPh₃)₄) wikipedia.org |

| Key Advantage | Stability and commercial availability of boronic acids | High reactivity of organozinc reagents |

| Potential Challenge | Potential for deboronation or side reactions acs.org | Moisture sensitivity of organozinc reagents |

The Hantzsch pyridine synthesis is a classic multi-component reaction that constructs the pyridine ring from simpler precursors. wikipedia.orgchemtube3d.com The standard Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgtandfonline.com The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to form the aromatic pyridine ring. alfa-chemistry.comthermofisher.com

To synthesize a molecule like this compound, a modified Hantzsch-type approach would be necessary, as the classic method typically yields symmetrically substituted pyridines. The reaction would utilize 4-fluorobenzaldehyde (B137897) as the aldehyde component. The process involves a series of reactions including a Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration to form the dihydropyridine (B1217469) core before the final aromatization step. alfa-chemistry.com

Table 2: Components for a Hantzsch-Type Pyridine Synthesis

| Component Role | Example Reactant |

|---|---|

| Aldehyde | 4-Fluorobenzaldehyde |

| β-Keto Ester | Ethyl acetoacetate wikipedia.org |

| Nitrogen Source | Ammonium acetate wikipedia.org |

| Oxidizing Agent | Nitric acid or Ferric chloride wikipedia.orgalfa-chemistry.com |

Directed ortho-metalation (DoM) is a potent method for the regioselective functionalization of aromatic rings. baranlab.org This strategy employs a directing metalating group (DMG) on the pyridine ring, which coordinates to an organolithium base (like n-BuLi or LDA) and directs deprotonation to the adjacent ortho position. clockss.orguwindsor.ca

For instance, a 4-methylpyridine (B42270) precursor bearing a suitable DMG at the 3-position could be lithiated at the 2-position. Subsequent reaction of this lithiated intermediate with an electrophilic fluorine source or a fluorinated phenyl synthon would install the desired group. Alternatively, starting with 4-methylpyridine, direct lithiation is challenging, but precursors like 2-bromo-4-methoxypyridine can be selectively lithiated. arkat-usa.org The choice of base is critical to avoid nucleophilic addition to the pyridine ring, with hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) often being preferred. clockss.orguwindsor.ca

Functionalization of Precursor Molecules

This approach involves modifying an existing pyridine or fluorophenyl ring system through substitution or derivatization reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it generally unreactive towards electrophilic aromatic substitution. youtube.com Reactions that do occur typically proceed under harsh conditions and direct the incoming electrophile to the 3-position (meta-position). youtube.comyoutube.com In this compound, the ring is already substituted, and any further EAS would be disfavored and predicted to occur at the 3- or 5-positions.

Nucleophilic Aromatic Substitution (SNAr): In contrast to EAS, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (like a halide) is present at the 2- or 4-positions. nih.govquimicaorganica.org Therefore, a key synthetic route involves the reaction of a precursor such as 2-chloro- or 2-bromo-4-methylpyridine with a nucleophilic 4-fluorophenyl reagent, such as 4-fluorophenyllithium or a 4-fluorophenyl Grignard reagent. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged Meisenheimer intermediate, which then rearomatizes by expelling the leaving group. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

The successful synthesis of this compound via Suzuki-Miyaura cross-coupling hinges on the meticulous optimization of several reaction parameters. The reaction typically involves the coupling of a 4-methylpyridine derivative, such as 2-bromo-4-methylpyridine or 2-chloro-4-methylpyridine (B103993), with (4-fluorophenyl)boronic acid. Key variables that are manipulated to maximize yield and selectivity include the catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature and time.

Systematic investigation into these parameters is crucial. For instance, the choice of base is critical; inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly employed. The base not only facilitates the transmetalation step but can also influence catalyst stability and side reactions. Similarly, the solvent system, often a mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water, affects the solubility of reactants and the efficacy of the base. Temperature and reaction duration are also essential, with higher temperatures often increasing reaction rates but potentially leading to catalyst decomposition or undesired side products researchgate.netacs.org.

A representative optimization study for a generic Suzuki-Miyaura coupling to form a 2-arylpyridine is summarized in the table below.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | Toluene/H₂O | 100 | 55 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| 3 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 92 |

| 4 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF/H₂O | 90 | 88 |

| 5 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 75 |

Regioselectivity is a paramount concern in the synthesis of substituted pyridines. The electron-deficient nature of the pyridine ring and the directing effects of substituents govern the position of incoming functional groups. For the synthesis of this compound, achieving the correct 2,4-substitution pattern is essential.

The most straightforward strategy to ensure high regioselectivity is to use pre-functionalized starting materials. The synthesis typically starts with 4-methylpyridine, which is then halogenated (e.g., brominated or chlorinated) at the C2 position. This C2-halide serves as a specific handle for the subsequent Suzuki-Miyaura cross-coupling reaction with (4-fluorophenyl)boronic acid, thereby guaranteeing the formation of the desired 2-aryl-4-methylpyridine isomer.

Direct C-H functionalization of 4-methylpyridine is an alternative, more atom-economical approach, but it presents significant regioselectivity challenges, as functionalization can occur at the C2, C3, or C6 positions rsc.org. Recent advances have explored the use of directing groups or specific catalysts to favor one position over others. For instance, removable blocking groups can be installed to prevent reaction at the most reactive sites, guiding functionalization to the desired position nih.gov. However, for reliability and high regiochemical purity, the use of pre-halogenated 4-methylpyridines remains the standard and most practiced approach in synthetic campaigns. As this compound is achiral, stereochemical control is not a factor in its synthesis.

The evolution of catalysts for the Suzuki-Miyaura reaction has been a driving force behind its widespread application. While early systems relied on simple palladium salts like Pd(OAc)₂ or pre-catalysts such as Pd(PPh₃)₄, modern catalysis focuses on well-defined palladium pre-catalysts incorporating sophisticated phosphine or N-heterocyclic carbene (NHC) ligands nih.govwikipedia.org. These advanced ligands enhance the stability and activity of the palladium center, enabling reactions of less reactive substrates (like aryl chlorides) under milder conditions and at lower catalyst loadings nih.gov.

For the synthesis of this compound, catalyst screening is a critical optimization step. Bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are often effective for coupling heteroaryl halides nih.gov. Buchwald and Fu have developed a range of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that are highly effective for challenging cross-couplings, including those involving electron-deficient pyridines acs.org.

The table below illustrates a typical catalyst screening process for a Suzuki-Miyaura reaction to form a 2-arylpyridine, demonstrating the profound impact of the ligand on reaction efficiency.

| Entry | Palladium Source | Ligand | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | None | K₂CO₃, Toluene, 110°C | <5 |

| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃, Toluene, 110°C | 45 |

| 3 | Pd₂(dba)₃ | dppf | K₃PO₄, Dioxane, 100°C | 78 |

| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄, Dioxane, 100°C | 95 |

| 5 | Pd(OAc)₂ | PCy₃ | K₃PO₄, Dioxane, 100°C | 65 |

Green Chemistry Principles and Sustainable Synthetic Protocols

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key strategies include the use of safer solvents, reduction of waste, and improved energy efficiency acs.orgbenthamscience.com.

One significant advancement is the adaptation of cross-coupling reactions to aqueous media. Using water as a solvent, often with a co-solvent like ethanol, eliminates the need for volatile and often toxic organic solvents like dioxane or toluene rsc.org. The development of water-soluble ligands and surfactants has facilitated these "on-water" reactions. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form the product, represent another green approach by reducing the number of synthetic steps, minimizing purification needs, and improving atom economy researchgate.net.

Further sustainability can be achieved through the use of heterogeneous or recyclable catalysts. Immobilizing the palladium catalyst on a solid support allows for its easy separation from the reaction mixture and potential reuse, reducing heavy metal waste. Microwave-assisted synthesis can also contribute to a greener process by dramatically shortening reaction times and often improving yields, thereby saving energy nih.gov.

Scale-Up Considerations and Process Chemistry for this compound

Transitioning the synthesis of this compound from the laboratory bench to industrial production introduces a new set of challenges that fall under the domain of process chemistry. The primary goals are to develop a safe, robust, economically viable, and scalable process mt.com.

Key considerations for scale-up include:

Safety and Thermal Hazard Assessment: Exothermic events in cross-coupling reactions must be well-understood. Reaction calorimetry is used to measure heat flow and determine the potential for thermal runaway on a large scale mt.com.

Process Mass Intensity (PMI): PMI, the ratio of the total mass of materials (solvents, reagents, water) to the mass of the final product, is a key metric for evaluating the "greenness" of a process. Process optimization aims to minimize PMI by reducing solvent volumes and the use of excess reagents princeton-acs.org.

Impurity Profile: Identifying and controlling the formation of impurities is critical for ensuring the quality of the final product. This includes byproducts from side reactions and residual heavy metals from the catalyst.

Continuous Flow Chemistry: A significant development in process chemistry is the adoption of continuous flow reactors over traditional batch processing. Flow chemistry offers superior control over reaction parameters such as temperature and mixing, enhances safety by minimizing the volume of hazardous materials at any given time, and can lead to higher throughput and more consistent product quality nih.govdurham.ac.ukmdpi.com. For the synthesis of this compound, a flow process could involve pumping solutions of the starting materials and catalyst through a heated static mixer or a packed-bed reactor containing an immobilized catalyst.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 4 Fluorophenyl 4 Methylpyridine

X-ray Crystallography Studies

While a specific single-crystal X-ray diffraction study for 2-(4-Fluorophenyl)-4-methylpyridine is not prominently available in the reviewed literature, analysis of structurally similar compounds allows for a comprehensive theoretical exploration of its likely solid-state characteristics.

Determination of Molecular Conformation and Geometry

The molecular structure of this compound consists of a 4-methylpyridine (B42270) ring linked to a 4-fluorophenyl ring at the 2-position. It is anticipated that the molecule is not perfectly planar. Steric hindrance between the hydrogen atom at position 3 of the pyridine (B92270) ring and the hydrogen at position 2' of the phenyl ring would necessitate a twisted conformation. This results in a significant dihedral angle between the planes of the two aromatic rings.

Analysis of Crystal Packing and Lattice Interactions

In the solid state, molecules of this compound would likely arrange themselves in a manner that maximizes stabilizing interactions. A common packing motif in aromatic compounds is π–π stacking, where the electron-rich aromatic rings of adjacent molecules align. Such interactions have been observed in the crystal structures of related heterocyclic compounds. nih.goviucr.org The specific geometry of these stacks, whether face-to-face or offset, would depend on the minimization of electrostatic repulsion and the optimization of van der Waals forces.

Investigation of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

The crystal structure is expected to be stabilized by a network of weak, non-covalent interactions. Given the presence of the fluorine atom and the nitrogen atom of the pyridine ring, intermolecular hydrogen bonds of the C–H···F and C–H···N types are highly probable. nih.govnih.gov These interactions, although weaker than conventional hydrogen bonds, are known to play a crucial role in the crystal engineering of fluorinated organic compounds. nih.govnih.govresearchgate.net

Additionally, C–H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also anticipated. nih.gov In the crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan, C–H···N, C–H···F, and C–H···π interactions collectively create a robust three-dimensional network. nih.govresearchgate.net A similar interplay of forces would likely govern the crystal packing of this compound.

Polymorphism and Co-crystallization Studies (if applicable)

Currently, there are no specific studies on the polymorphism or co-crystallization of this compound found in the searched literature. The ability of a compound to form different crystalline structures (polymorphs) depends on the subtle balance of intermolecular forces, and its investigation would require dedicated experimental screening.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. A comprehensive analysis using 1D and 2D NMR techniques would unambiguously confirm the chemical structure of this compound.

Comprehensive 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, NOESY) NMR Analysis for Structural Assignments

While complete spectral data for this compound is not fully detailed in single sources, data from its close analog, 2-(4-fluorophenyl)pyridine (B1266597), and general principles of NMR allow for a precise prediction of its spectral characteristics. rsc.org

1D NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons on both rings. The methyl protons would appear as a singlet in the upfield region (around 2.4 ppm). The protons on the pyridine ring (H-3, H-5, H-6) and the fluorophenyl ring (H-2', H-3', H-5', H-6') would appear in the aromatic region (typically 7.0-8.7 ppm), with their multiplicity determined by spin-spin coupling with neighboring protons.

¹³C NMR: The carbon NMR spectrum would display signals for all 12 unique carbon atoms in the molecule. The methyl carbon would be found upfield (around 21 ppm). The aromatic carbons would resonate between 115 and 165 ppm. The carbon attached to the fluorine atom (C-4') will show a large coupling constant (¹JCF), appearing as a doublet, while adjacent carbons will show smaller couplings (²JCF, ³JCF). rsc.org The ¹³C NMR data for the analog 2-(4-fluorophenyl)pyridine shows characteristic doublets for the fluorophenyl carbons due to C-F coupling. rsc.org

¹⁹F NMR: Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range. wikipedia.orghuji.ac.il The ¹⁹F NMR spectrum of this compound would exhibit a single signal for the fluorine atom. For the analog 2-(4-fluorophenyl)pyridine, this signal appears at approximately -113 ppm. rsc.org A similar chemical shift is expected for the target compound.

Expected 1D NMR Data

| Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|

| CH₃ | ~2.4 (s) | ~21 |

| 3 | ~7.1 (s) | ~122 |

| 4 | - | ~148 |

| 5 | ~7.2 (d) | ~124 |

| 6 | ~8.6 (d) | ~150 |

| 1' | - | ~135 (d) |

| 2'/6' | ~8.0 (dd) | ~129 (d) |

| 3'/5' | ~7.2 (t) | ~116 (d) |

| 4' | - | ~164 (d) |

Note: These are predicted values based on analogs and substituent effects. 's' denotes singlet, 'd' doublet, 't' triplet, 'dd' doublet of doublets. Couplings to fluorine are expected for phenyl ring carbons.

2D NMR Spectroscopy

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between adjacent protons on the pyridine ring (H-5 with H-6) and on the fluorophenyl ring (H-2'/H-6' with H-3'/H-5').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation). columbia.edu It would allow for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its corresponding proton signal in the ¹H spectrum.

The methyl protons to carbons C-3, C-4, and C-5, confirming the position of the methyl group.

Proton H-6 (pyridine) to carbons C-2 and C-1' (phenyl), linking the two rings.

Protons H-2'/H-6' (phenyl) to carbons C-2 (pyridine) and C-4' (phenyl).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is invaluable for confirming conformation. libretexts.org A key NOESY correlation would be expected between the pyridine protons H-3/H-5 and the phenyl protons H-2'/H-6', providing direct evidence for the twisted conformation of the molecule and the spatial closeness of these specific protons.

Dynamic NMR for Conformational Equilibria

Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique used to study the rates of chemical exchange processes that occur on the same timescale as the NMR experiment. For this compound, DNMR would be particularly applicable for investigating the conformational equilibrium arising from the restricted rotation (atropisomerism) around the single bond connecting the fluorophenyl ring and the methylpyridine ring.

Due to steric hindrance between the hydrogen atoms on the carbons adjacent to the inter-ring bond (position 3 on the pyridine ring and positions 2 and 6 on the phenyl ring), the rotation around this bond is not free. This can lead to distinct, non-equivalent conformations that may interconvert at a rate that can be measured by NMR.

A DNMR study would involve recording NMR spectra at various temperatures.

At low temperatures: The rotation around the C-C bond would be slow on the NMR timescale. This would result in separate, distinct signals for the chemically non-equivalent protons and carbons on either side of the molecule.

At high temperatures: The rotation would become rapid, and the spectrometer would detect only the time-averaged environment for the nuclei. This would lead to a simpler spectrum with fewer, broader signals.

At intermediate temperatures: The spectra would show coalescence, where the separate signals broaden and merge into a single peak. The temperature at which coalescence occurs is directly related to the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process.

While specific experimental data for this compound is not available, such a study would provide critical information about the molecule's conformational flexibility and the energy barrier to inter-ring rotation.

Solid-State NMR for Bulk Structure Information

Solid-State NMR (ssNMR) is an essential technique for obtaining atomic-level information about the structure, packing, and dynamics of molecules in their solid, crystalline, or amorphous forms. researchgate.net Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions, providing a wealth of structural detail.

For this compound, ssNMR could provide:

Polymorph Identification: It can distinguish between different crystalline forms (polymorphs) of the compound, which may have different physical properties. Each polymorph would yield a unique ssNMR spectrum.

Crystal Packing Insights: Through techniques like ¹H-¹³C cross-polarization (CP-MAS), ssNMR can reveal information about intermolecular distances and packing arrangements within the crystal lattice.

Conformational Analysis: The dihedral angle between the phenyl and pyridine rings in the solid state can be determined, providing a snapshot of the molecule's preferred conformation when locked in a crystal, which may differ from its conformation in solution.

Although no specific ssNMR studies on this compound are currently published, its application would be invaluable for understanding its bulk structure and solid-phase properties.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone of molecular analysis, providing information on molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision (typically to within 0.001 Da). This allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₂H₁₀FN.

HRMS would be used to measure the mass of the protonated molecular ion, [M+H]⁺. The theoretical exact mass can be calculated as follows:

Carbon: 12 x 12.000000 = 144.000000 Da

Hydrogen: 11 x 1.007825 = 11.086075 Da

Fluorine: 1 x 18.998403 = 18.998403 Da

Nitrogen: 1 x 14.003074 = 14.003074 Da

Theoretical Monoisotopic Mass of [M+H]⁺: 188.087552 Da

An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental composition of the compound, distinguishing it from other molecules with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecular structure.

For this compound, the protonated molecule ([M+H]⁺, m/z ≈ 188.1) would be selected as the precursor ion. Fragmentation would likely occur at the weakest bonds or result in the formation of stable neutral molecules or fragment ions. A plausible fragmentation pathway is outlined below:

Table 1: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Formula of Fragment | Notes |

|---|---|---|---|---|

| 188.1 | 173.1 | CH₃ | C₁₁H₈FN⁺ | Loss of the methyl group from the pyridine ring. |

| 188.1 | 93.1 | C₆H₄F | C₆H₈N⁺ | Cleavage of the C-C bond between the rings, with the charge retained by the stable 4-methylpyridine fragment. |

This analysis allows for the confirmation of the connectivity of the molecule, showing the presence of a 4-methylpyridine moiety and a fluorophenyl moiety.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide detailed information about the functional groups and bonding characteristics present.

Detailed Vibrational Band Assignment and Interpretation

The vibrational spectrum of this compound is expected to show characteristic bands corresponding to its constituent parts: the 4-fluorophenyl ring and the 4-methylpyridine ring. The assignment of these bands is typically supported by theoretical calculations (e.g., using Density Functional Theory, DFT) and comparison with similar molecules.

Table 2: Predicted Vibrational Band Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

|---|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Strong | Vibrations of C-H bonds on both the phenyl and pyridine rings. |

| 2980-2950 | Aliphatic C-H Stretch | Medium-Weak | Medium | Symmetric and asymmetric stretching of the methyl (CH₃) group. |

| 1620-1580 | C=N Stretch | Strong | Medium | Characteristic stretching vibration of the pyridine ring. |

| 1610-1450 | Aromatic C=C Stretch | Strong-Medium | Strong | Ring stretching modes from both the pyridine and phenyl rings. |

| 1470-1440 | CH₃ Asymmetric Bend | Medium | Weak | Bending vibration of the methyl group. |

| 1390-1370 | CH₃ Symmetric Bend | Medium-Weak | Weak | "Umbrella" mode of the methyl group. |

| 1250-1210 | C-F Stretch | Very Strong | Weak | A strong band is expected due to the high polarity of the C-F bond. This is a key diagnostic peak. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) and the intensity of these absorptions provide insights into the electronic structure and conjugation of the compound.

The π → π* transitions typically have high molar absorptivity and arise from the excitation of electrons in bonding π orbitals to antibonding π* orbitals within the phenyl and pyridine rings. The presence of the fluorophenyl group and the methyl group can influence the energy of these transitions. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons, such as those on the nitrogen atom of the pyridine ring, to an antibonding π* orbital.

A computational study on a complex molecule containing the 2-(4-fluorophenyl) fragment identified several key electronic transitions. researchgate.net Although part of a larger system, these transitions give an indication of the types of electronic excitations that might be observed for this compound. The calculated transitions, their corresponding wavelengths, and energy gaps are summarized in the table below.

Table 1: Calculated Electronic Transitions for a Bioactive Molecule Containing a 2-(4-Fluorophenyl) Moiety researchgate.net

| Transition | Wavelength (nm) | Energy Gap (eV) | Type |

|---|---|---|---|

| H-5→L | --- | --- | π →π* |

| H-9→L | 340 | 3.6527 | π →π* |

| H-2→L-2 | 339 | --- | π →π* |

| H-2→L | 441 | 2.8083 | π →π* |

| H→L+5 | 417 | 2.9170 | n →π* |

Data from a computational study on 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2, 4-triazol-3-yl)quinoline. H and L refer to Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, respectively.

It is important to note that the exact absorption maxima for this compound would need to be determined experimentally. The solvent used for analysis can also influence the position and intensity of the absorption bands due to solvatochromic effects.

Circular Dichroism Spectroscopy (if chiral derivatives or complexes are studied)

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. CD spectroscopy is particularly useful for determining the absolute configuration and conformation of chiral compounds in solution.

A review of the current scientific literature did not yield any studies on the synthesis or analysis of chiral derivatives or complexes of this compound using Circular Dichroism spectroscopy. While CD spectroscopy has been extensively used to characterize the stereochemistry of other chiral pyridazine (B1198779) and bipyridine systems, no such research has been reported for the title compound. nih.govmdpi.com Therefore, there is no available data on the chiroptical properties of any chiral forms of this compound.

Table 2: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry Studies of 2 4 Fluorophenyl 4 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the molecular properties of 2-(4-Fluorophenyl)-4-methylpyridine and related structures.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations, often using hybrid functionals like B3LYP, have been employed to determine the optimized molecular geometry of phenylpyridine derivatives. kbhgroup.inajchem-a.com For instance, in a study of a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the B3LYP method with a 6-311++G(d,p) basis set was used to optimize the molecular structure. kbhgroup.inajchem-a.com This level of theory has been shown to provide good agreement between theoretical and experimental data for structural and spectroscopic properties. ajchem-a.com The optimized structure of a similar molecule, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, was found to have C1 point group symmetry with a ground state energy of -823.67845783 a.u. kbhgroup.in Analysis of related structures indicates that the bond lengths and angles are within normal ranges. kbhgroup.in

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's excitability and its ability to participate in chemical reactions. aimspress.comnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. aimspress.comnih.gov

For related fluorophenyl derivatives, HOMO-LUMO analyses have been performed to understand their electronic properties. kbhgroup.inajchem-a.com In one study, the HOMO-LUMO energy gap was calculated to be significant, indicating good kinetic stability. kbhgroup.in The distribution of these orbitals reveals the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Related Fluorophenyl Compound

| Parameter | Energy (eV) |

| EHOMO | -6.65 |

| ELUMO | -1.53 |

| Energy Gap (ΔE) | 5.12 |

Data adapted from a study on a similar fluorophenyl derivative. The exact values for this compound may differ.

Electrostatic potential surface (EPS) or molecular electrostatic potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netlibretexts.org The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, prone to nucleophilic attack. researchgate.netuni-muenchen.de

For pyridine (B92270) and its derivatives, the nitrogen atom is generally an electron-rich center. researchgate.net In studies of similar molecules, MEP analysis has shown that the negative potential is often localized around the nitrogen atom of the pyridine ring, making it a likely site for electrophilic interaction. kbhgroup.inresearchgate.net Conversely, the hydrogen atoms of the methyl group and the phenyl ring would exhibit positive potential. researchgate.net This information is critical for understanding intermolecular interactions, including hydrogen bonding. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) units, which correspond to the familiar Lewis structure representation. uni-muenchen.dewisc.edu This analysis is used to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.deacadpubl.eu The strength of these interactions can be estimated using second-order perturbation theory. wisc.edu

Molecular Mechanics and Dynamics Simulations for Conformational Landscape

While quantum chemical calculations provide detailed information about a single, optimized geometry, molecules are dynamic entities that can exist in various conformations. Molecular mechanics and molecular dynamics (MD) simulations are computational techniques used to explore the conformational landscape of a molecule. nih.gov MD simulations, in particular, track the atomic motions of a system over time, providing insights into its flexibility and the different stable or metastable conformations it can adopt. nih.govnih.gov

By simulating the molecule's behavior, researchers can identify low-energy conformations and the energy barriers between them. This is particularly relevant for this compound, where rotation around the C-C bond connecting the phenyl and pyridine rings can lead to different spatial arrangements. Understanding the conformational landscape is crucial as different conformers can exhibit different properties and biological activities. nih.gov Techniques such as replica exchange molecular dynamics can be used to enhance the sampling of the conformational space. nih.gov

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict and help interpret experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.netresearchgate.net These theoretical predictions, when compared with experimental spectra, can aid in the assignment of signals to specific atoms in the molecule. uci.edupw.edu.pl For pyridine derivatives, the chemical shifts are influenced by the electronic environment of each nucleus, which is affected by the substituent groups. uci.edupw.edu.pl

Similarly, the vibrational frequencies of a molecule can be calculated using DFT. irjet.netmalayajournal.org The calculated frequencies, often scaled to correct for anharmonicity and other systematic errors, can be compared with experimental FT-IR and Raman spectra. ajchem-a.comirjet.net This comparison helps in the assignment of the observed vibrational bands to specific stretching, bending, and torsional modes within the molecule. ajchem-a.commalayajournal.org For example, in a study of a similar compound, the calculated vibrational wavenumbers were found to be in excellent agreement with the observed frequencies. kbhgroup.inajchem-a.com

Computational Studies of Reaction Mechanisms and Transition State Analysis

There are no available published studies detailing the computational investigation of reaction mechanisms or transition state analyses involving this compound. Such studies, which often employ methods like Density Functional Theory (DFT), are crucial for understanding how a molecule is formed or how it participates in chemical reactions. They allow for the mapping of reaction pathways, calculation of activation energies, and characterization of the high-energy transition state structures that govern reaction rates. However, no such specific data has been reported for this compound.

Solvation Effects Modeling and Intermolecular Interaction Energies

No dedicated studies on the solvation effects or the calculation of intermolecular interaction energies for this compound have been found in the scientific literature. Modeling of solvation effects is essential for predicting a compound's behavior and properties in different solvents, which is critical for applications ranging from reaction optimization to pharmacology. Similarly, the computational analysis of intermolecular interactions provides insight into how molecules arrange in the solid state (crystal packing) and influences physical properties like melting point and solubility. Despite the importance of these analyses, specific computational data for this compound is not available.

Reactivity and Reaction Mechanisms of 2 4 Fluorophenyl 4 Methylpyridine

Electrophilic Aromatic Substitution Reactions on Pyridine (B92270) and Fluorophenyl Rings

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. When such reactions do occur, they typically require harsh conditions. Furthermore, under the strongly acidic conditions often used for SEAr, the pyridine nitrogen is protonated, which further deactivates the ring.

Palladium-catalyzed halogenation of 2-phenylpyridine (B120327) using N-halosuccinimides has been shown to occur on the arene ring, demonstrating that C-H activation can lead to substitution under specific catalytic conditions. rsc.org For 2-(4-Fluorophenyl)-4-methylpyridine, such a reaction would be expected to functionalize the phenyl ring.

Nucleophilic Substitution Reactions, Including SNAr Pathways

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C2 and C4). stackexchange.comyoutube.com In this compound, the C2 position is blocked by the fluorophenyl group. The C4 position has a methyl group, which is not a typical leaving group. However, the C6 position is also activated by the nitrogen and could be a site for nucleophilic attack if a suitable leaving group were present.

A key reaction in this class is the Chichibabin reaction, where pyridine can be aminated at the 2-position using sodium amide. For the title compound, this position is already substituted.

Nucleophilic substitution could also potentially occur on the fluorophenyl ring, displacing the fluoride (B91410). Such reactions, however, typically require strong activation by electron-withdrawing groups ortho and para to the leaving group and are generally more difficult to achieve on fluorobenzenes compared to other halobenzenes unless under specific catalytic conditions. The synthesis of some 2-phenylpyridine derivatives involves nucleophilic substitution reactions as a key step. mdpi.com

The reactivity of pyridinium (B92312) ions in SNAr reactions is significantly enhanced. If the nitrogen atom in this compound is alkylated to form a pyridinium salt, the ring becomes much more activated towards nucleophilic attack. In N-methylpyridinium compounds, the leaving group ability in SNAr reactions can differ from typical activated aryl systems. nih.gov

Oxidation and Reduction Chemistry

The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This transformation is a common reaction for tertiary amines and pyridines. osti.gov The resulting N-oxide is electronically different from the parent pyridine; the N-oxide oxygen atom can act as an electron-donating group, which activates the pyridine ring for electrophilic substitution, particularly at the C4 position.

The pyridine ring can also be reduced to a piperidine (B6355638) ring under various conditions, such as catalytic hydrogenation or with reducing agents like samarium diiodide in the presence of water. This reduction converts the aromatic heterocyclic ring into a saturated one, completely altering the compound's chemical and physical properties.

Oxidative coupling reactions involving C-H activation are also known for 2-phenylpyridine derivatives. researchgate.netacs.org For instance, copper-catalyzed amidation with oxygen as the terminal oxidant can occur via C-H bond activation. acs.org Iron complexes can also catalyze the oxidation of C-H bonds in the presence of oxidants like iodosylbenzene diacetate. mdpi.com

Acid-Base Properties and Protonation/Deprotonation Equilibria

The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic properties. pharmaguideline.commasterorganicchemistry.com The basicity of pyridine derivatives is influenced by the electronic effects of their substituents. Electron-donating groups increase basicity by increasing the electron density on the nitrogen, while electron-withdrawing groups decrease it. stackexchange.com

Protonation occurs at the nitrogen atom, forming a pyridinium cation. This protonation is a key equilibrium in many reactions, especially those carried out in acidic media. As mentioned, protonation deactivates the ring towards electrophilic attack but can activate it for other transformations. Deprotonation of the methyl group is also possible with a very strong base to form a carbanion, which can then act as a nucleophile.

| Compound | pKa of Conjugate Acid | Reference |

| Pyridine | ~5.2 | |

| 4-Methylpyridine (B42270) | 5.98 | wikipedia.orghmdb.ca |

| 2-Chloropyridine | 0.49 | masterorganicchemistry.com |

Metalation and Formation of Organometallic Derivatives

One of the most significant areas of reactivity for 2-phenylpyridine and its derivatives is cyclometalation. mdpi.com In this reaction, a metal center coordinates to the pyridine nitrogen and activates a C-H bond on the ortho position of the phenyl ring, leading to the formation of a stable five-membered metallacycle. This reaction is a powerful tool for the synthesis of a wide range of organometallic complexes.

Numerous transition metals, including palladium, rsc.orgnih.gov iridium, nih.govrsc.orgwikipedia.org rhodium, mdpi.com osmium, mdpi.com and nickel, mdpi.com are known to undergo cyclometalation with 2-phenylpyridine derivatives. The resulting cyclometalated complexes have applications in catalysis and as phosphorescent materials for organic light-emitting diodes (OLEDs).

For this compound, cyclometalation would involve coordination of the metal to the pyridine nitrogen, followed by the activation of one of the C-H bonds at the C2' or C6' position of the fluorophenyl ring. The presence of the fluorine atom can influence the electronic properties and, consequently, the luminescent properties of the resulting organometallic complexes. wikipedia.org

The synthesis of 2-phenylpyridine itself can be achieved through organometallic reactions, for example, by reacting phenyllithium (B1222949) with pyridine. wikipedia.orgorgsyn.org Another common method for creating the C-C bond between the two rings is the Suzuki-Miyaura cross-coupling reaction, which utilizes a palladium catalyst to couple a pyridine-based electrophile with a phenylboronic acid, or vice versa. mdpi.comnih.gov

Radical Reactions and Their Pathways

Radical reactions involving this compound can be initiated through various means, such as the use of radical initiators or photolysis. aklectures.comfiveable.me Radical reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. fiveable.meyoutube.com

One example of a radical reaction involving a related compound is the palladium-catalyzed methylation of 2-phenylpyridine using peroxides, which is proposed to proceed through a radical pathway. rsc.org Aryl radicals can be generated from precursors like diazonium salts and can undergo various transformations. nih.gov

Radical abstraction of a hydrogen atom can occur from the methyl group to form a benzyl-type radical. This radical is stabilized by resonance with the pyridine ring and can subsequently react with other species. The stability of radical intermediates plays a crucial role in determining the reaction pathway. For instance, in radical halogenation, the selectivity is often governed by the stability of the resulting radical (tertiary > secondary > primary). libretexts.org

Coordination Chemistry and Ligand Design with 2 4 Fluorophenyl 4 Methylpyridine

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-(4-fluorophenyl)-4-methylpyridine and its structural analogs typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. Characterization is achieved through a suite of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, UV-Visible spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

Transition metal complexes of pyridyl-based ligands are extensively studied for their applications in catalysis, materials science, and medicine.

Iridium (Ir) Complexes: Iridium(III) complexes are often synthesized using a standard protocol involving an iridium chloride precursor which reacts with a cyclometalated ligand, such as a derivative of 2-phenylpyridine (B120327), to form a chloride-bridged dimer. researchgate.net This dimer then reacts with the ancillary ligand, like this compound, to yield the final monomeric complex. researchgate.net These complexes are typically purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, HRMS, and elemental analysis. acs.org The characterization confirms a monometallic structure, often with two cyclometalated ligands and one ancillary ligand. researchgate.net

Ruthenium (Ru) Complexes: Ruthenium(II) complexes incorporating substituted pyridine (B92270) ligands are prepared through various synthetic routes. A common method involves the reaction of a ruthenium precursor, such as [Ru(p-cymene)(μ-Cl)Cl]₂, with the desired pyridine-based ligand. researchgate.net Another approach is the reaction of RuCl₃·H₂O with appropriate ligands. researchgate.net The resulting complexes are characterized by multinuclear NMR, ATR-IR spectroscopy, elemental analysis, and conductivity measurements. researchgate.netusc.edu The synthesis of Ru(II) carbonyl complexes with pyridine carboxamide ligands has also been reported, yielding stable octahedral complexes. nih.gov

Rhodium (Rh) Complexes: Half-sandwich rhodium complexes can be synthesized by reacting a rhodium precursor like RhCp*(en)Cl with a monodentate N-donor ligand. nih.gov The synthesis often involves a chloride abstraction step using a silver salt, followed by the coordination of the desired ligand. nih.gov These synthetic methods are applicable to a range of pyridine-type ligands. nih.govacs.org

Osmium (Os) Complexes: The synthesis of osmium(II) complexes often parallels that of their ruthenium analogs. For instance, Os(II)-p-cymene complexes are prepared by reacting [(η⁶-p-cymene)OsCl₂]₂ with the appropriate ligand in a suitable solvent like THF. nsf.gov Cyclometalated osmium complexes with substituted 2-phenylpyridine ligands have also been synthesized, sometimes resulting in isomers with distinct coordination arrangements. nih.gov These complexes are characterized by techniques such as NMR and X-ray crystallography to elucidate their structures and properties. nih.govnih.gov

Zinc (Zn) Complexes: Zinc(II) complexes with pyridine-derivative ligands can be readily prepared. For example, reacting zinc(II) thiocyanate (B1210189) with substituted pyridines at room temperature leads to the formation of tetrahedral complexes. acs.org The synthesis of zinc(II) complexes with ligands derived from 2-acetyl pyridine has also been achieved, resulting in compounds with distorted octahedral or square pyramidal geometries. rsc.org Similarly, the reaction of zinc(II) acetate (B1210297) with substituted terpyridyl ligands yields penta-coordinated complexes. researchgate.net These compounds are structurally characterized by methods including X-ray crystallography, NMR, and vibrational spectroscopy. rsc.orgnih.gov

Table 1: Synthesis and Characterization of Transition Metal Complexes with Pyridyl-Type Ligands

| Metal | Precursor Example | Ligand Type Example | General Synthetic Method | Characterization Techniques | Reference |

|---|---|---|---|---|---|

| Iridium (Ir) | [Ir(ppy)₂Cl]₂ | Polypyridyl | Reaction of precursor dimer with ancillary ligand. | NMR, HRMS, Elemental Analysis | researchgate.netacs.org |

| Ruthenium (Ru) | [Ru(p-cymene)(μ-Cl)Cl]₂ | Substituted Pyridine-Quinoline | Reaction of precursor with ligand. | NMR, ATR-IR, Elemental Analysis | researchgate.netusc.edu |

| Rhodium (Rh) | RhCp*(en)Cl | Monodentate Pyridine | Chloride abstraction followed by ligand coordination. | NMR, UV-Vis, pH-potentiometry | nih.gov |

| Osmium (Os) | [(η⁶-p-cymene)OsCl₂]₂ | Substituted 2-Phenylpyridine | Reaction of precursor dimer with ligand. | NMR, X-ray Crystallography | nsf.govnih.gov |

| Zinc (Zn) | Zn(NCS)₂ | Substituted Pyridine | Direct reaction of metal salt with ligand. | X-ray Crystallography, NMR, IR | acs.orgrsc.org |

The coordination chemistry of this compound extends to main group metals, where the ligand's electronic and steric properties also play a crucial role in determining the structure of the resulting complexes.

The synthesis of main group metal complexes often involves the reaction of a metal salt or an organometallic precursor with the pyridyl ligand. For example, complexes of gallium(III) and indium(III) with ligands derived from 2-acetylpyridine (B122185) have been synthesized and characterized. mdpi.com The synthesis of a hexameric magnesium 4-pyridyl complex has been achieved through the reductive cleavage of a C-N bond in 4-dimethylaminopyridine (B28879) (DMAP) at elevated temperatures, forming a large cyclohexane-like ring structure. nih.gov Furthermore, the synthesis of acylpyrazolone complexes of various main group elements has been described, showcasing the versatility of N-heterocyclic ligands in forming structurally diverse coordination compounds. tandfonline.com These syntheses demonstrate that pyridyl ligands can form stable complexes with a range of main group metals, leading to unique structural motifs. nih.govtandfonline.com

Ligand Binding Modes and Coordination Geometries

The this compound ligand typically acts as a monodentate or bidentate ligand, coordinating to the metal center through the nitrogen atom of the pyridine ring. The resulting coordination geometry is influenced by the metal ion's size, oxidation state, and electronic configuration, as well as the steric and electronic properties of the other ligands in the coordination sphere.

For iridium(III) complexes, a common geometry is monometallic with two cyclometalated ligands and one ancillary pyridyl ligand. researchgate.net Ruthenium(II) p-cymene (B1678584) complexes often adopt a "three-legged piano-stool" coordination geometry, where the ruthenium is coordinated to the p-cymene ligand in an η⁶-fashion, with the remaining sites occupied by a chlorine atom and the two nitrogen atoms of a chelating ligand. researchgate.netusc.edu

Zinc(II) complexes exhibit a variety of geometries. For example, complexes with 2-acetyl pyridine thiosemicarbazone derivatives can have a distorted octahedral configuration. rsc.org Other zinc complexes have been found with nearly square planar or see-saw geometries. washington.edu Five-coordinated zinc(II) ions have also been observed, surrounded by two bidentate ligands and one monodentate pyridyl ligand. nih.gov In some cases, copper(II) complexes with related ligands can display both square planar and octahedral geometries within the same binuclear unit. mdpi.com

Table 2: Common Coordination Geometries of Metal Complexes with Pyridyl-Type Ligands

| Metal | Coordination Geometry | Example Ligand System | Reference |

|---|---|---|---|

| Iridium(III) | Monometallic, Octahedral | 2-phenylpyridine derivatives | researchgate.net |

| Ruthenium(II) | Three-legged piano-stool | p-cymene and pyridine-quinoline | researchgate.netusc.edu |

| Zinc(II) | Distorted Octahedral | 2-acetyl pyridine thiosemicarbazone | rsc.org |

| Zinc(II) | Square Planar / See-saw | Diiminopyridine | washington.edu |

| Zinc(II) | Five-coordinated / Square Pyramidal | 3-Pyridine aldoxime | nih.gov |

| Copper(II) | Square Planar / Octahedral | 2-acetylpyridine N(4)-phenylthiosemicarbazone | mdpi.com |

Electronic Structure and Spin States of Metal Complexes

The electronic structure of metal complexes containing this compound is of fundamental importance as it dictates their photophysical and electrochemical properties. The interaction between the metal d-orbitals and the ligand's π-system gives rise to metal-to-ligand charge-transfer (MLCT) transitions.

In iridium(III) complexes like fac-tris(2-phenylpyridine)iridium, the highest occupied molecular orbital (HOMO) is typically localized on the metal with significant contribution from the phenyl ring of the cyclometalated ligand, while the lowest unoccupied molecular orbital (LUMO) is localized on the ancillary pyridyl ligand. nih.gov The emitting state in these complexes is often a triplet MLCT state (³MLCT). rsc.orgnih.gov Computational studies on Ir(ppy)₃ have shown that the facial (fac) isomer is more stable than the meridional (mer) isomer. researchgate.netusc.edu The calculated T₁ – S₀ energy gap for Ir(ppy)₃ is in reasonable agreement with experimental values, and the short phosphorescence lifetime is attributed to significant spin-orbit coupling. researchgate.net

For osmium(II) complexes, the emission is also typically from an MLCT state. The introduction of electron-withdrawing groups on the cyclometalated ligands can increase the MLCT contribution in the first excited state, leading to enhanced quantum yields. Ruthenium(II) polypyridyl complexes also exhibit MLCT bands in their absorption spectra. nsf.gov The spin state of the metal center is crucial; for instance, high-spin Fe(II) (S=2) has been confirmed in some pyridyldiamine complexes through magnetic susceptibility measurements.

Spectroscopic Probes of Metal-Ligand Interactions (e.g., EPR, X-ray Absorption Spectroscopy)

A variety of spectroscopic techniques are employed to probe the interactions between the metal center and the this compound ligand.

Infrared (IR) Spectroscopy is sensitive to the coordination of the pyridine nitrogen to the metal. The CN stretching vibration of the pyridine ring typically shifts to a higher frequency upon coordination, providing direct evidence of the metal-ligand bond formation. tandfonline.com

EPR (Electron Paramagnetic Resonance) Spectroscopy is used to study paramagnetic metal complexes. For example, EPR has been utilized to characterize reduced zinc complexes, providing evidence for the delocalization of electron density from the zinc atom onto the non-innocent diiminopyridine ligand. washington.edu

X-ray Absorption Spectroscopy (XAS) provides element-specific information about the electronic structure and local coordination environment of the metal center. Femtosecond XAS at the Ru L₃-edge has been used to trace the ultrafast charge transfer dynamics in ruthenium polypyridyl complexes, revealing the lifetime of MLCT states and their relaxation to metal-centered states. acs.org This technique offers unique insights into the spin and charge density evolution upon photoexcitation. acs.org

Computational Studies of Complex Stability and Reactivity

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the stability, electronic structure, and reactivity of metal complexes with this compound and related ligands.

DFT calculations are widely used to optimize the geometries of these complexes, which often show good agreement with experimental data from X-ray crystallography. These calculations provide insights into frontier molecular orbitals (HOMO and LUMO), allowing for the prediction of electronic transitions and the interpretation of UV-visible absorption spectra. nih.govmdpi.com Time-dependent DFT (TD-DFT) is employed to calculate excited states and simulate absorption spectra, which helps in understanding the nature of MLCT and other electronic transitions. mdpi.com

Furthermore, computational studies can elucidate reaction mechanisms and assess the stability of different isomers and conformations. For instance, calculations have confirmed the energetic preference for a specific coordination geometry in chiral metal complexes, arising from steric and electronic factors of the ligand. DFT has also been used to study the reactivity and stability of metalloporphyrin complexes by analyzing global chemical reactivity descriptors like chemical hardness and electrophilicity. nih.gov Molecular dynamics simulations can also be used to assess the binding stability of protein-ligand complexes, providing insights into the dynamic behavior of these systems.

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| ppy | 2-phenylpyridine |

| p-cymene | 1-methyl-4-(1-methylethyl)-benzene |

| DMAP | 4-dimethylaminopyridine |

| THF | Tetrahydrofuran |

| Ir(ppy)₃ | fac-tris(2-phenylpyridine)iridium |

| Cp* | Pentamethylcyclopentadienyl |

| en | Ethylenediamine |

Supramolecular Assemblies Involving Coordination Bonds

Following extensive literature searches, no specific research findings or crystallographic data detailing the formation of supramolecular assemblies through coordination bonds with the ligand this compound could be retrieved from the public domain. The principles of forming such assemblies involve the self-association of coordination complexes, driven by non-covalent interactions, to create well-defined, higher-order structures. However, without experimental data for complexes of this compound, a detailed discussion of its specific behavior in this context is not possible.

General approaches to forming supramolecular assemblies with related pyridine-based ligands often involve the reaction of the ligand with a metal salt, where the geometry of the resulting coordination complex and the potential for intermolecular interactions (such as π-π stacking or hydrogen bonding) dictate the final supramolecular architecture. The substituents on the pyridine and phenyl rings can significantly influence these interactions. In the case of this compound, the fluorine atom could potentially participate in weak hydrogen bonds or halogen bonding, and the methyl group could influence the steric hindrance around the coordination center. However, without published research, these considerations remain hypothetical for this specific compound.

Further research and crystallographic studies would be necessary to elucidate the role of this compound in the formation of supramolecular coordination assemblies and to provide the data required for a detailed analysis.

Advanced Applications and Potential in Materials Science

Organic Electronic Materials

There is no available literature detailing the role of 2-(4-Fluorophenyl)-4-methylpyridine in organic electronic devices. The following subsections are based on the general properties of related pyridine (B92270) derivatives, which may suggest potential, but unproven, areas of application for the title compound.

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

No studies have been published that specifically evaluate this compound as a component in either OLEDs or OFETs. The synthesis of complex pyridine derivatives for these purposes is common, such as thiadiazolo[3,4-c]pyridine-based copolymers for OFETs, but research has not singled out this particular molecule. nih.gov

Photoluminescence and Electroluminescence Characteristics

The photoluminescent and electroluminescent properties of this compound have not been characterized in published literature. While some multi-substituted pyridines are known to exhibit emission properties, sometimes including aggregation-induced emission (AIE), no such data exists for this compound. nih.govrsc.org

Charge Transport Properties

There is no documented research on the charge transport properties of this compound.

Catalytic Applications

While fluorinated pyridines and their isomers have found utility in catalysis, there is no specific evidence of this compound being employed as either a homogeneous or heterogeneous catalyst.

Homogeneous Catalysis

The potential for this compound to act as a ligand in homogeneous catalysis has not been explored. A positional isomer, 2-(4-Fluorophenyl)-5-methylpyridine, has been used as a ligand in the preparation of Iridium(III) photocatalysts, suggesting that this class of compounds has potential in the field. sigmaaldrich.com However, no such application has been reported for the 4-methylpyridine (B42270) variant.

Heterogeneous Catalysis (if incorporated into solid supports)

There are no reports of this compound being incorporated into solid supports for use in heterogeneous catalysis. The precursor molecule, 2-fluoro-4-methylpyridine (B58000), is noted as a reactant for synthesizing more complex heterocyclic structures, but its direct catalytic applications, or those of its derivatives like the title compound, are not described. sigmaaldrich.comsigmaaldrich.com

Sensor Technologies

Pyridine derivatives are widely used as core structures in the design of fluorescent chemosensors due to their inherent photophysical properties and the ability of the pyridine nitrogen to act as a binding site for analytes. mdpi.commdpi.comresearchgate.net The interaction with an analyte, such as a metal ion or a change in pH, can modulate the fluorescence output of the probe, leading to a detectable signal. mdpi.comresearchgate.net This modulation can manifest as an increase (turn-on), decrease (turn-off), or shift in the emission wavelength. nih.gov

The design of such sensors often involves creating a "push-pull" electronic system where the pyridine ring can act as an electron-accepting unit. The binding of a cation to the pyridine nitrogen enhances this effect, altering the intramolecular charge transfer (ICT) character of the molecule and thus its fluorescence. mdpi.com While no specific chemosensor based on this compound is reported, its structure is well-suited for this application. The fluorophenyl group can enhance fluorescence quantum yield, while the pyridine nitrogen provides a recognition site.

Researchers have successfully synthesized various pyridine-based probes for detecting toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺ in aqueous solutions. mdpi.com Other designs have led to probes that are highly selective for specific pH ranges, which can be used for monitoring pH in biological systems like E. coli cells. researchgate.net

Table 1: Examples of Pyridine-Based Fluorescent Probes and Their Analytes

| Probe Type | Target Analyte(s) | Sensing Mechanism | Observed Response | Reference |

|---|---|---|---|---|

| 2-amino-3-cyanopyridine derivative | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Chelation with pyridine nitrogen | Differential fluorescence response | mdpi.com |

| Isomeric 3-(4-dimethylamino-phenyl)-2-pyridin-yl-acrylonitrile | pH (H⁺) | Protonation of pyridine nitrogen | Fluorescence quenching/shifting | researchgate.net |

| BODIPY-pyridylhydrazone | Hypochlorous Acid (HOCl) | HOCl-triggered cyclization | Fluorescence turn-on | nih.gov |

| Aminopyridine-based receptor | Monosaccharides | Hydrogen bonding | High binding selectivity | nih.gov |

Molecular recognition forms the basis of all sensor technologies and relies on specific non-covalent interactions between the sensor (host) and the analyte (guest). mdpi.comnih.gov For pyridine-based sensors, the key interactions include:

Coordination/Electrostatic Interactions: The Lewis basic nitrogen atom of the pyridine ring can coordinate with metal ions or form hydrogen bonds with acidic protons. mdpi.comnih.gov

Hydrogen Bonding: Amide or amine groups attached to the pyridine scaffold can act as hydrogen bond donors or acceptors, enabling recognition of complementary analytes like carbohydrates or specific protein surfaces. nih.govnih.gov

π-π Stacking: The aromatic nature of the pyridine and phenyl rings allows for stacking interactions with other aromatic molecules.

The detection mechanism is coupled to this recognition event. Upon analyte binding, a change in the fluorophore's environment triggers a photophysical response. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). nih.gov For a sensor like this compound, analyte binding to the nitrogen would likely perturb the ICT state, leading to a shift in the emission wavelength, a hallmark of ratiometric sensing which is highly desirable for its accuracy. researchgate.net The specific and strong interaction between biotin (B1667282) and avidin (B1170675) is another example of molecular recognition that is widely used to immobilize biomolecules onto sensor surfaces with high fidelity. nih.gov

Incorporation into Advanced Polymer Materials